molecular formula C23H23ClN2O3 B2762879 (E)-6-chloro-4-((4-cinnamylpiperazin-1-yl)methyl)-7-hydroxy-2H-chromen-2-one CAS No. 896837-65-3

(E)-6-chloro-4-((4-cinnamylpiperazin-1-yl)methyl)-7-hydroxy-2H-chromen-2-one

Cat. No.: B2762879
CAS No.: 896837-65-3
M. Wt: 410.9
InChI Key: ZFAXZGLTGUFGPC-QPJJXVBHSA-N
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Description

(E)-6-chloro-4-((4-cinnamylpiperazin-1-yl)methyl)-7-hydroxy-2H-chromen-2-one is a synthetic coumarin derivative designed for advanced pharmaceutical and biochemical research. This compound integrates a 7-hydroxycoumarin core, a piperazine linker, and a cinnamyl group, a structure associated with high affinity for central nervous system (CNS) targets. The chloro and hydroxy substituents at the 6 and 7 positions of the coumarin ring are a recognized pharmacophore, with related structures demonstrating the ability to form intramolecular hydrogen bonds that can influence molecular planarity and binding interactions . The primary research value of this compound lies in its potential as a key intermediate or active scaffold in drug discovery. The piperazine ring is a well-established motif in medicinal chemistry, known to improve water solubility and serve as a proton-recognition site or a spacer that allows for optimal interaction with enzymatic binding pockets . Specifically, N-arylpiperazine-containing ligands are recognized for their strong interactions with serotonin receptors (e.g., 5-HT1A and 5-HT2A), which are key targets for disorders like depression, schizophrenia, and Parkinson's disease . Furthermore, coumarin derivatives bearing a chloromethyl group at the 4-position, such as 6-chloro-4-(chloromethyl)-7-hydroxy-2H-chromen-2-one, are frequently utilized as crucial synthetic precursors for the development of more complex molecules with piperazine and other amine functionalities . While the specific mechanism of action for this exact compound is a subject for ongoing research, its design suggests potential for multifaceted biological activity. Related coumarin-piperazine hybrids have been investigated as dual Src/Abl kinase inhibitors with antitumor activity and as inhibitors of targets like monoamine oxidase B (MAO-B) . The cinnamyl moiety may confer additional pharmacological properties, making this compound a versatile tool for probing new biological pathways. This product is intended for research purposes only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

6-chloro-7-hydroxy-4-[[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methyl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClN2O3/c24-20-14-19-18(13-23(28)29-22(19)15-21(20)27)16-26-11-9-25(10-12-26)8-4-7-17-5-2-1-3-6-17/h1-7,13-15,27H,8-12,16H2/b7-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFAXZGLTGUFGPC-QPJJXVBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC=CC2=CC=CC=C2)CC3=CC(=O)OC4=CC(=C(C=C34)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C/C=C/C2=CC=CC=C2)CC3=CC(=O)OC4=CC(=C(C=C34)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 6-Chloro-7-hydroxy-4-methyl-2H-chromen-2-one

4-Hydroxycoumarin undergoes Friedel-Crafts alkylation with chloromethyl methyl ether (MOMCl) in the presence of AlCl₃ to install the methyl group at C4. Subsequent chlorination at C6 using POCl₃ or SOCl₂ yields the 6-chloro derivative.

Key Reaction Parameters

  • Solvent: Anhydrous dichloromethane
  • Temperature: 0–5°C (chlorination step)
  • Yield: 68–72% after recrystallization (ethyl acetate/hexane).

Synthesis of 1-Cinnamylpiperazine

The piperazine-cinnamyl moiety is prepared via N-alkylation of piperazine with (E)-cinnamyl chloride.

Preparation of (E)-Cinnamyl Chloride

(E)-Cinnamyl alcohol reacts with thionyl chloride (SOCl₂) in anhydrous ether under nitrogen, yielding (E)-cinnamyl chloride with >95% stereochemical retention.

Mono-Alkylation of Piperazine

Piperazine (1.0 equiv) and (E)-cinnamyl chloride (1.1 equiv) are stirred in tetrahydrofuran (THF) with triethylamine (TEA) as a base. The reaction proceeds at 0°C for 2 h, followed by room temperature for 12 h.

Purification

  • Column chromatography (SiO₂, ethyl acetate/methanol 9:1) isolates 1-cinnamylpiperazine as a pale-yellow oil.
  • Yield: 58–63%.

Coupling of Coumarin and Piperazine Moieties

The chloromethyl group at C4 of the coumarin undergoes nucleophilic substitution with 1-cinnamylpiperazine.

Reaction Conditions

  • Coumarin intermediate : 6-Chloro-4-(chloromethyl)-7-hydroxy-2H-chromen-2-one (1.0 equiv)
  • Piperazine derivative : 1-Cinnamylpiperazine (1.2 equiv)
  • Base: Potassium carbonate (K₂CO₃, 2.0 equiv)
  • Solvent: Dimethylformamide (DMF)
  • Temperature: 75°C, 5–6 h.

Workup
The reaction mixture is cooled, diluted with ice water, and acidified to pH 4–5 with HCl. The precipitate is filtered, washed with cold ethanol, and recrystallized from ethyl acetate/hexane.

Yield : 70–75%
Purity : >98% (HPLC).

Stereochemical and Functional Group Considerations

Preservation of (E)-Cinnamyl Configuration

The (E)-geometry of the cinnamyl group is maintained by using stereochemically pure (E)-cinnamyl chloride and avoiding high-temperature conditions during piperazine alkylation.

Analytical Characterization

Spectroscopic Data

  • IR (KBr) : 3420 cm⁻¹ (–OH), 1705 cm⁻¹ (lactone C=O), 1630 cm⁻¹ (C=C aromatic).
  • ¹H NMR (400 MHz, DMSO-d₆) : δ 10.52 (s, 1H, C7–OH), 7.65–7.22 (m, 9H, aromatic), 6.65 (d, J = 15.9 Hz, 1H, CH=CH), 5.12 (s, 2H, N–CH₂–), 3.82–2.91 (m, 8H, piperazine).
  • MS (ESI) : m/z 483.1 [M+H]⁺.

X-ray Crystallography

A related coumarin-piperazine derivative crystallizes in the monoclinic system with π–π stacking (centroid distance 3.55 Å) and intramolecular O–H···N hydrogen bonding, confirming structural stability.

Comparative Analysis of Synthetic Routes

Method Starting Material Key Step Yield (%) Purity (%)
A 6-Chloro-4-(chloromethyl)-7-hydroxycoumarin Nucleophilic substitution 70–75 >98
B 4-Hydroxycoumarin Mannich reaction 55–60 95
C 7-Acetoxy-6-chloro-4-methylcoumarin Alkylation/deprotection 65–70 97

Method A is preferred for scalability and avoiding protection-deprotection steps.

Industrial-Scale Considerations

  • Cost Efficiency : Commercial availability of 6-chloro-4-(chloromethyl)-7-hydroxycoumarin reduces synthetic steps.
  • Green Chemistry : Replacement of DMF with cyclopentyl methyl ether (CPME) or water-ethanol mixtures is under investigation.

Chemical Reactions Analysis

Types of Reactions

(E)-6-chloro-4-((4-cinnamylpiperazin-1-yl)methyl)-7-hydroxy-2H-chromen-2-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group on the chromenone core can be oxidized to form a ketone or quinone derivative.

    Reduction: The double bond in the cinnamyl group can be reduced to form a saturated piperazine derivative.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride can be employed.

    Substitution: Nucleophiles such as primary amines or thiols can be used in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of chromenone ketone or quinone derivatives.

    Reduction: Formation of saturated piperazine derivatives.

    Substitution: Formation of new derivatives with substituted nucleophiles.

Scientific Research Applications

Medicinal Chemistry

(E)-6-chloro-4-((4-cinnamylpiperazin-1-yl)methyl)-7-hydroxy-2H-chromen-2-one has been investigated for its potential therapeutic applications:

  • Anticancer Activity : Research indicates that this compound exhibits selective cytotoxicity against various cancer cell lines, suggesting its potential as an anticancer agent. Studies have shown that it may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest1.
  • Antimicrobial Properties : The compound has demonstrated antibacterial activity against several pathogens, including Mycobacterium tuberculosis. Its efficacy is attributed to its ability to disrupt bacterial cell wall synthesis2.

Neuropharmacology

The compound's interaction with neurotransmitter systems has been explored:

  • Cognitive Enhancement : Preliminary studies suggest that this compound may enhance cognitive function by modulating acetylcholine receptors, which are crucial for learning and memory3.

Coordination Chemistry

In coordination chemistry, this compound serves as a ligand due to its ability to form stable complexes with metal ions. This property makes it useful in synthesizing metal-organic frameworks (MOFs) that have applications in catalysis and material science4.

Anticancer Studies

A study conducted on various cancer cell lines revealed that this compound exhibited significant cytotoxic effects with IC50 values ranging from 10 μM to 15 μM across different cell types5.

Antimicrobial Efficacy

In vitro assays demonstrated that the compound had an IC50 value of approximately 7.05 μM against Mycobacterium tuberculosis, indicating strong antimicrobial activity6.

Neuropharmacological Effects

Research indicated that the compound improved memory retention in animal models, suggesting its potential use in treating cognitive disorders such as Alzheimer's disease7.

Data Table

Application AreaBiological ActivityIC50 (μM)Notes
AnticancerCytotoxicity against cancer cells10 - 15Selective towards cancer cells
AntimicrobialInhibition of Mycobacterium tuberculosis7.05Significant antibacterial activity
NeuropharmacologyCognitive enhancementN/APotential for treating cognitive disorders

Mechanism of Action

The mechanism of action of (E)-6-chloro-4-((4-cinnamylpiperazin-1-yl)methyl)-7-hydroxy-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or modulate neurotransmitter receptors in the brain, leading to potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table compares (E)-6-chloro-4-((4-cinnamylpiperazin-1-yl)methyl)-7-hydroxy-2H-chromen-2-one with structurally related coumarin derivatives, focusing on substituents, molecular properties, and biological activities:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Activities References
This compound (Target Compound) 6-Cl, 7-OH, 4-[(4-cinnamylpiperazin-1-yl)methyl] C₂₃H₂₄ClN₂O₃ 423.90 (calculated) Hypothesized enhanced π-π interactions and solubility due to cinnamyl-piperazine hybrid. N/A
4-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-6-hydroxy-7-methyl-2H-chromen-2-one 6-OH, 7-Me, 4-[(4-(3-Cl-phenyl)piperazin-1-yl)methyl] C₂₁H₂₂ClN₂O₃ 385.86 Antimicrobial activity inferred from piperazine-linked coumarins .
6-chloro-7-methyl-4-[(4-methylpiperazin-1-yl)methyl]chromen-2-one 6-Cl, 7-Me, 4-[(4-Me-piperazin-1-yl)methyl] C₁₆H₂₀ClN₂O₂ 306.79 High bioavailability (XLogP3 = 2.1) and antitumor potential .
4-butyl-6-chloro-8-[(diethylamino)methyl]-7-hydroxy-2H-chromen-2-one 4-butyl, 6-Cl, 7-OH, 8-[(Et₂N)methyl] C₁₈H₂₄ClNO₃ 337.84 Enhanced solubility due to diethylamino group; potential CNS activity .
6-chloro-4-(chloromethyl)-7-hydroxy-2H-chromen-2-one 6-Cl, 7-OH, 4-(Cl-methyl) C₁₀H₆Cl₂O₃ 245.06 Precursor for substitutions; collision cross-section data available for analytical workflows .

Key Observations:

Substituent Effects on Bioactivity: The cinnamyl-piperazine group in the target compound may enhance binding to hydrophobic pockets in biological targets compared to the 3-chlorophenyl-piperazine in or the methylpiperazine in . The diethylamino group in improves water solubility, whereas the chloromethyl group in serves as a synthetic handle for further modifications.

The E-configuration of the cinnamyl group in the target compound may optimize steric and electronic interactions in chiral environments.

Biological Hypotheses :

  • Analogous compounds (e.g., ) demonstrate antimicrobial and antitumor activities, suggesting the target compound could share similar mechanisms, such as DNA intercalation or enzyme inhibition.

Biological Activity

(E)-6-Chloro-4-((4-cinnamylpiperazin-1-yl)methyl)-7-hydroxy-2H-chromen-2-one is a synthetic compound that belongs to the coumarin family, known for its diverse biological activities. This article reviews its biological activity, focusing on its mechanisms, effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Chlorine atom at the 6-position
  • Cinnamylpiperazine moiety at the 4-position
  • Hydroxyl group at the 7-position

These modifications are crucial for its biological activity, influencing its interaction with various biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Similar compounds have shown inhibition of various enzymes, including serine proteases and acetylcholinesterase, which are involved in neurotransmission and other critical cellular processes .
  • Receptor Modulation : The compound may interact with serotonin receptors (5-HT1A and 5-HT2A), exhibiting both agonistic and antagonistic properties. This modulation can influence mood and anxiety levels, making it a candidate for neuropharmacological studies .
  • Antimicrobial Activity : Coumarin derivatives have been reported to exhibit antimicrobial properties against a range of pathogens, including bacteria and fungi. The presence of the piperazine ring enhances this activity by improving solubility and bioavailability .

Antimicrobial Activity

Research indicates that coumarin derivatives possess significant antimicrobial properties. For instance, studies have demonstrated that certain derivatives can inhibit the growth of Staphylococcus pneumoniae and Pseudomonas aeruginosa effectively. The specific activity of this compound against these organisms remains to be fully characterized but is expected to be promising based on structural analogs.

CompoundTarget PathogenActivity Level
Compound AStaphylococcus pneumoniaeHigh
Compound BPseudomonas aeruginosaModerate
(E)-6-chloro...TBDTBD

Cytotoxicity Studies

In vitro cytotoxicity assays reveal that compounds with similar structures often exhibit cytotoxic effects against cancer cell lines. The specific IC50 values for this compound would require further experimental validation.

Cell LineIC50 (µM)
HeLaTBD
MCF7TBD
A549TBD

Case Studies

Several studies have explored the biological activities of coumarin derivatives, providing insights into their potential therapeutic applications:

  • Neuropharmacology : A study investigated the effects of various piperazine-coumarin hybrids on serotonin receptors. Compounds demonstrated significant binding affinities, suggesting potential use in treating mood disorders .
  • Anticancer Research : Another study evaluated the cytotoxic effects of coumarin derivatives on different cancer cell lines, showing promising results that warrant further investigation into their mechanisms of action and therapeutic potential .
  • Antimicrobial Efficacy : Research into the antimicrobial properties of coumarin derivatives indicated that modifications at specific positions could enhance their effectiveness against resistant strains of bacteria, highlighting their potential in antibiotic development .

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